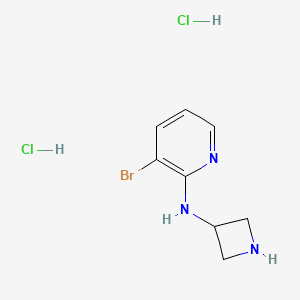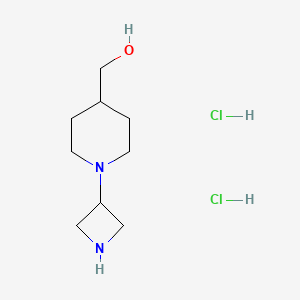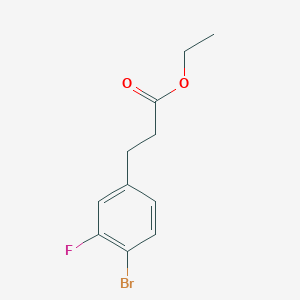
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H12BrFO2 . It contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a fluorine atom, and an ester group attached to a phenyl ring . The molecule has a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Applications De Recherche Scientifique
Electroreductive Radical Cyclization
A study by Esteves et al. (2005) discusses the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates catalyzed by nickel(I), demonstrating the compound's utility in synthesizing cyclic esters. This process involves one-electron cleavage of the carbon–bromine bond to form a radical intermediate, which undergoes cyclization. This method showcases the compound's relevance in synthesizing complex cyclic structures with potential applications in pharmaceuticals and materials science Esteves et al., 2005.
Synthesis and Copolymerization of Novel Monomers
Research by Kharas et al. (2016) on the synthesis and copolymerization of novel monomers, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, indicates the broader applicability of compounds like Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in polymer science. The study focuses on creating copolymers with styrene, highlighting the compound's potential in developing new polymeric materials with unique properties Kharas et al., 2016.
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of thiazolidin-4-ones derived from ethyl(3-aryl-2-bromo)propanoate shows the potential of such compounds in creating bioactive molecules. This research suggests that this compound could serve as a precursor in synthesizing compounds with antimicrobial properties В. М. Цялковский et al., 2005.
Organic Synthesis and Drug Development
The development of a rapid and selective bioanalytical method for an acetylcholinesterase inhibitor by Nemani et al. (2018) illustrates the compound's relevance in drug development processes. Although the study doesn't directly involve this compound, it highlights the importance of such compounds in synthesizing and analyzing potential therapeutic agents Nemani et al., 2018.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in the structure and function of its targets .
Analyse Biochimique
Biochemical Properties
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions can result in significant biochemical and cellular effects, influencing various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic activity within cells, leading to changes in cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in biochemical reactions and cellular processes.
Propriétés
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMPFCLEVUROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



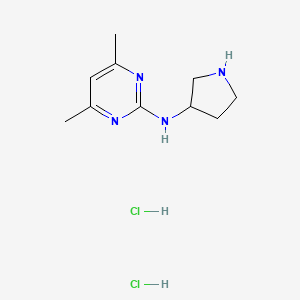
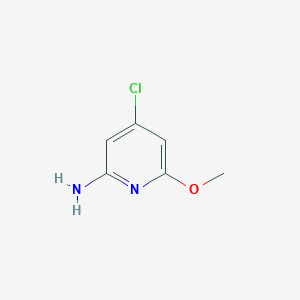
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

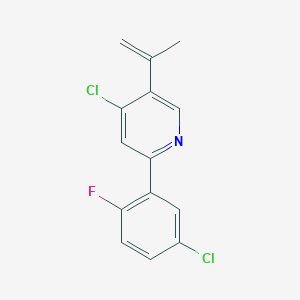


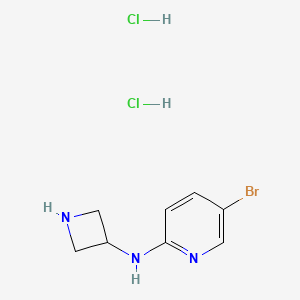

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)


